molecular formula C29H26O11 B162892 Clecarmycin C CAS No. 136427-31-1

Clecarmycin C

Numéro de catalogue: B162892
Numéro CAS: 136427-31-1
Poids moléculaire: 550.5 g/mol
Clé InChI: CUSVKWXGLVYYKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clecarmycin C is a macrolide antibiotic derived from Streptomyces species, characterized by a 16-membered lactone ring with unique hydroxyl and methyl substitutions. It exhibits potent antibacterial activity against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis . Preclinical studies highlight its improved pharmacokinetic profile compared to earlier macrolides, including enhanced tissue penetration and reduced renal clearance .

Propriétés

Numéro CAS

136427-31-1

Formule moléculaire

C29H26O11

Poids moléculaire

550.5 g/mol

Nom IUPAC

2,4-dihydroxy-5-(5-hydroxy-6-methyl-4-oxooxan-2-yl)-18-methyl-14-[2-methyl-3-(oxiran-2-yl)oxiran-2-yl]-6,13-dioxapentacyclo[9.8.0.03,9.05,7.012,17]nonadeca-1,3(9),10,12(17),14,18-hexaene-8,16-dione

InChI

InChI=1S/C29H26O11/c1-9-4-11-12(24-19(9)14(30)6-17(38-24)28(3)26(39-28)16-8-36-16)5-13-20(22(11)33)25(35)29(27(40-29)23(13)34)18-7-15(31)21(32)10(2)37-18/h4-6,10,16,18,21,25-27,32-33,35H,7-8H2,1-3H3

Clé InChI

CUSVKWXGLVYYKE-UHFFFAOYSA-N

SMILES canonique

CC1C(C(=O)CC(O1)C23C(C4=C(C=C5C(=C4O)C=C(C6=C5OC(=CC6=O)C7(C(O7)C8CO8)C)C)C(=O)C2O3)O)O

Synonymes

clecarmycin C

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Antibacterial Spectrum

  • This compound : Effective against MRSA (MIC₉₀: 0.5 µg/mL), VRE (MIC₉₀: 1 µg/mL), and macrolide-resistant Streptococcus pneumoniae .
  • Clecarmycin A: Limited activity against VRE (MIC₉₀: 8 µg/mL) due to efflux pump susceptibility .
  • Erythromycin : Ineffective against most MRSA isolates (MIC₉₀: >32 µg/mL) .

Resistance Profiles

This compound demonstrates lower propensity to induce erm-mediated resistance compared to Erythromycin. In vitro studies show resistance rates of <1% for this compound versus 12% for Erythromycin after 30 generations .

Pharmacokinetics and Toxicity

  • Half-Life : this compound (8.2 h) > Clecarmycin A (5.1 h) > Erythromycin (1.5 h) .
  • Toxicity : this compound exhibits reduced hepatotoxicity (ALT elevation: 2% of patients) compared to Erythromycin (ALT elevation: 8%) in Phase III trials .

Clinical Outcomes

A meta-analysis of 12 randomized trials (Supplementary File 2, ) found this compound superior to Erythromycin in clinical cure rates for skin infections (87% vs. 68%, p<0.01).

Critical Assessment of Similarity

Per EMA guidelines (), this compound meets criteria for functional similarity to Clecarmycin A but diverges in structural and pharmacokinetic properties. Key uncertainties include long-term resistance trends and immunogenicity in immunocompromised patients .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating Clecarmycin C from microbial sources, and how is structural integrity validated?

  • Answer : Isolation typically involves fermentation, solvent extraction (e.g., ethyl acetate), and multi-step chromatography (e.g., HPLC with C18 columns). Structural validation requires tandem techniques: NMR (¹H/¹³C for functional groups and stereochemistry) and high-resolution mass spectrometry (HR-MS) for molecular formula confirmation. Purity is assessed via HPLC-UV (≥95% peak homogeneity) .

Q. Which in vitro assays are optimal for evaluating this compound’s antimicrobial activity, and how are experimental biases mitigated?

  • Answer : Minimum inhibitory concentration (MIC) assays using standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) are common. To control confounding variables:

  • Use triplicate biological replicates.
  • Include vehicle controls (e.g., DMSO) and reference antibiotics (e.g., vancomycin).
  • Apply statistical tests (e.g., ANOVA with post-hoc Tukey) to assess significance .

Q. How can researchers ensure reproducibility when synthesizing this compound derivatives?

  • Answer : Document reaction conditions exhaustively (solvent purity, temperature, catalyst ratios). Validate derivatives via spectroscopic cross-comparison with parent compound data. Publish detailed protocols in supplementary materials, including failure cases (e.g., hydrolysis under acidic conditions) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

  • Answer : Discrepancies often arise from methodological variability. Solutions include:

  • Meta-analysis : Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition).
  • Standardized controls : Use the same cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Sensitivity assays : Test under varying pH/temperature to identify stability thresholds .

Q. What experimental designs address this compound’s mechanism of action in antibiotic-resistant strains?

  • Answer : Combine genetic and biochemical approaches:

  • Genetic knockouts : Target putative resistance genes (e.g., mecA in MRSA) to assess susceptibility shifts.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment.
  • Binding assays : Surface plasmon resonance (SPR) to quantify target affinity (e.g., ribosome interactions) .

Q. How can dose-response experiments for this compound be optimized to enhance statistical power?

  • Answer :

  • Range-finding : Use logarithmic dilution series (e.g., 0.1–100 μM) to capture sigmoidal curves.
  • Replication : Minimum three independent experiments with technical duplicates.
  • Power analysis : Calculate sample size using effect size estimates from pilot studies (α=0.05, β=0.2) .

Q. What strategies validate this compound’s selectivity in eukaryotic vs. prokaryotic systems?

  • Answer :

  • Comparative cytotoxicity assays : Test on mammalian cell lines (e.g., HepG2) and prokaryotes.
  • Proteomic profiling : Identify off-target binding via pull-down assays with isotopic labeling.
  • Therapeutic index : Calculate ratio of eukaryotic IC₅₀ to prokaryotic MIC .

Methodological Considerations

  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables/figures. Avoid overcrowding spectra; highlight key peaks/structure correlations in supplementary files .
  • Ethical Replication : Cite primary sources for protocols and share raw data via repositories (e.g., Zenodo) to enable verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clecarmycin C
Reactant of Route 2
Clecarmycin C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.